molecular formula C19H29N3O B5425398 N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

カタログ番号 B5425398
分子量: 315.5 g/mol
InChIキー: RKTQKCUBSGHNFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.

作用機序

N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide acts as a selective and reversible inhibitor of GABA transaminase. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can enhance GABAergic neurotransmission and reduce excitatory neurotransmission. This mechanism of action has been shown to be effective in reducing seizures and anxiety-like behaviors in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can reduce seizures and anxiety-like behaviors. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. Additionally, this compound has been shown to have anti-addictive effects in animal models of cocaine and nicotine addiction.

実験室実験の利点と制限

One of the major advantages of N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is its potent and selective inhibition of GABA transaminase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which can limit its effectiveness in long-term studies.

将来の方向性

N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. However, further research is needed to determine its safety and efficacy in humans. Some of the future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in treating epilepsy, anxiety, and addiction.
2. Development of new formulations of this compound with improved solubility and longer half-life.
3. Studies to investigate the effects of this compound on other neurotransmitter systems in the brain.
4. Investigation of the potential use of this compound as a neuroprotective agent in various neurological disorders.
5. Studies to investigate the effects of this compound on cognitive function and memory.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications in various neurological disorders. Its potent and selective inhibition of GABA transaminase makes it a valuable tool for studying the role of GABA in the brain. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a neuroprotective agent and anti-addictive agent.

合成法

N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized by reacting 4-methylphenylpiperazine with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain the final compound, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

科学的研究の応用

N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can reduce seizures and anxiety-like behaviors.

特性

IUPAC Name

N-cyclohexyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-8-10-18(11-9-15)22-13-12-21(14-16(22)2)19(23)20-17-6-4-3-5-7-17/h8-11,16-17H,3-7,12-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTQKCUBSGHNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。